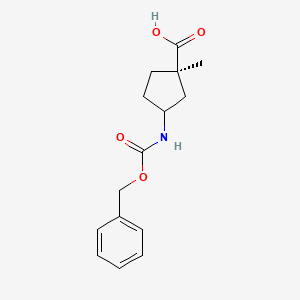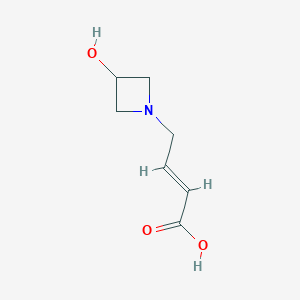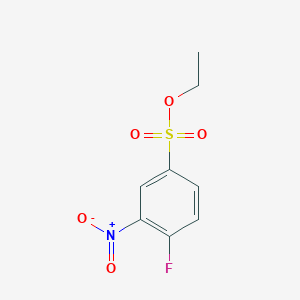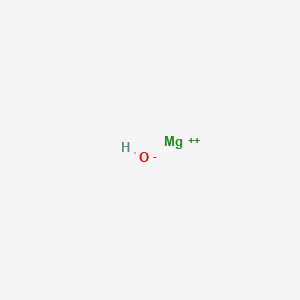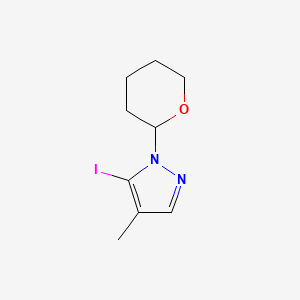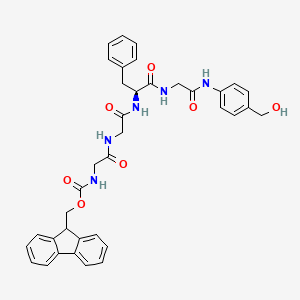
1-Tert-butoxycarbonyl-3,4,4-trimethyl-pyrrolidine-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Tert-butoxycarbonyl-3,4,4-trimethyl-pyrrolidine-3-carboxylic acid is a compound with the molecular formula C13H23NO4. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural properties and reactivity .
Méthodes De Préparation
The synthesis of 1-tert-butoxycarbonyl-3,4,4-trimethyl-pyrrolidine-3-carboxylic acid typically involves the protection of pyrrolidine derivatives. One common method involves the reaction of pyrrolidine-3-carboxylic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (Et3N) in methanol (MeOH). This reaction results in the formation of the Boc-protected pyrrolidine derivative .
Industrial production methods often utilize flow microreactor systems for the direct introduction of the tert-butoxycarbonyl group into various organic compounds. This method is advantageous due to its efficiency and sustainability .
Analyse Des Réactions Chimiques
1-Tert-butoxycarbonyl-3,4,4-trimethyl-pyrrolidine-3-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butoxycarbonyl group can be replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as lithium aluminum hydride (LiAlH4). The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
1-Tert-butoxycarbonyl-3,4,4-trimethyl-pyrrolidine-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is utilized in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as a building block in the synthesis of pharmaceutical compounds, particularly in the development of drugs targeting specific biological pathways.
Industry: The compound is employed in the production of fine chemicals and agrochemicals.
Mécanisme D'action
The mechanism of action of 1-tert-butoxycarbonyl-3,4,4-trimethyl-pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. The tert-butoxycarbonyl group acts as a protecting group, preventing unwanted reactions at the nitrogen atom of the pyrrolidine ring. This allows for selective reactions to occur at other positions in the molecule. The pathways involved in its action depend on the specific application and the target molecules .
Comparaison Avec Des Composés Similaires
1-Tert-butoxycarbonyl-3,4,4-trimethyl-pyrrolidine-3-carboxylic acid can be compared with other similar compounds such as:
1-(tert-Butoxycarbonyl)pyrrolidine-3-carboxylic acid: This compound has a similar structure but lacks the additional methyl groups on the pyrrolidine ring.
1-(tert-Butoxycarbonyl)-4-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid: This compound contains a methoxyphenyl group, which imparts different chemical properties.
The uniqueness of this compound lies in its specific substitution pattern, which influences its reactivity and applications in various fields .
Propriétés
Formule moléculaire |
C13H23NO4 |
|---|---|
Poids moléculaire |
257.33 g/mol |
Nom IUPAC |
3,4,4-trimethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C13H23NO4/c1-11(2,3)18-10(17)14-7-12(4,5)13(6,8-14)9(15)16/h7-8H2,1-6H3,(H,15,16) |
Clé InChI |
NQIURXNITMNVND-UHFFFAOYSA-N |
SMILES canonique |
CC1(CN(CC1(C)C(=O)O)C(=O)OC(C)(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[6-[4-(dimethylamino)-3,5-dihydroxy-6-methyloxan-2-yl]oxy-10-[5-(dimethylamino)-6-methyloxan-2-yl]oxy-4-hydroxy-5-methoxy-9,16-dimethyl-2-oxo-1-oxacyclohexadeca-11,13-dien-7-yl]acetaldehyde](/img/structure/B13908986.png)
